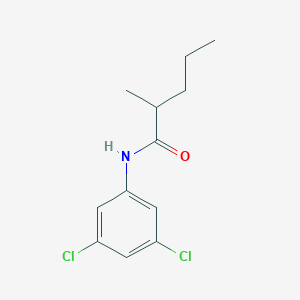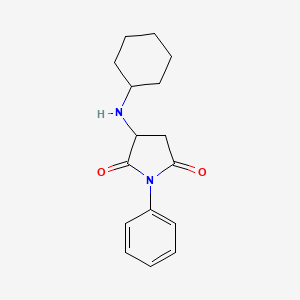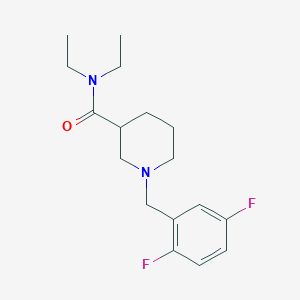
N-(3,5-dichlorophenyl)-2-methylpentanamide
Overview
Description
N-(3,5-dichlorophenyl)-2-methylpentanamide is a useful research compound. Its molecular formula is C12H15Cl2NO and its molecular weight is 260.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.0530695 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Decomposition and Enzymatic Hydrolysis
N-(3,5-dichlorophenyl)-2-methylpentanamide, closely related to N-(3,4-dichlorophenyl)-2-methylpentanamide (Karsil), has been studied for its biochemical decomposition. Organisms capable of decomposing Karsil were identified, primarily focusing on their ability to hydrolyze the herbicide. The primary products of Karsil decomposition were identified as 2-methyl-valeric acid and 3,4-dichloroaniline. The induced enzyme, Karsil acylamidase, was partially purified and tested for its ability to hydrolyze related compounds, providing insights into the susceptibility of these compounds to enzymatic hydrolysis (Sharabi & Bordeleau, 1969).
Pesticide Interaction and Residue Formation
In a study involving the interaction of different herbicides, including N-(3,4-dichlorophenyl)-2-methylpentanamide, an unexpected residue was formed when applied in combination with other herbicides in soil. This interaction led to the formation of asymmetric 3,3',4-trichloro-4'-methylazobenzene, each herbicide contributing half of the azobenzene molecule. This discovery highlights the complex interactions of pesticides in the environment and their transformation into new compounds (Bartha, 1969).
Nephrotoxicity Studies
A study on N-(3,5-dichlorophenyl)succinimide (closely related to this compound) and its metabolites revealed significant nephrotoxicity. The metabolites, N-(3,5-dichlorophenyl)-2-hydroxysuccinimide and N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid, were found to be more potent nephrotoxicants than the parent compound. This study provides important information on the toxicological profile and potential health risks associated with these compounds (Rankin et al., 1991).
Enzymatic Transformation and Cytotoxicity
The enzymatic transformation and cytotoxicity of N-(3,5-dichlorophenyl)succinimide and its metabolites were studied in isolated rat renal cortical tubule cells. The study aimed to understand the kidney's role in the metabolism and toxicity of these compounds. It was observed that the kidney cells did not metabolize the parent compound or its known hepatic metabolites and were not directly toxic to the renal cells. This finding suggests that extrarenal metabolism might be critical in expressing the nephrotoxicity of these compounds (Henesey & Harvison, 1995).
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-4-8(2)12(16)15-11-6-9(13)5-10(14)7-11/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHPPPKFMVQYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-methylenebis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B5239359.png)
![2-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5239364.png)
![1'-(2,4-dimethoxy-3-methylbenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5239369.png)
![N-[2-(1-azepanylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5239382.png)

![PROP-2-EN-1-YL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B5239409.png)
![2-bromo-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5239417.png)

![2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide](/img/structure/B5239428.png)
![N-(2-ETHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5239434.png)
![2-(2-furyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5239438.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5239444.png)
![N-BENZYL-1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5239447.png)
![4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride](/img/structure/B5239458.png)
